molecular formula C24H26N4O4 B15105584 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15105584
M. Wt: 434.5 g/mol
InChI Key: PENKGKFUGSXQES-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. Characterized by the presence of an indole moiety, a methoxyphenyl group, and a pyrrolidine ring, this compound has garnered attention in various fields of research, particularly in medicinal chemistry.

Molecular Characteristics

PropertyValue
Molecular Formula C24H26N4O4
Molecular Weight 434.5 g/mol
IUPAC Name N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
InChI Key FMNDLARHGHHXHP-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of indole derivatives and subsequent coupling reactions to form the final product. This complexity suggests diverse reactivity and potential modifications that could enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The indole moiety can interact with serotonin receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
  • Binding Affinity : The methoxyphenyl group may enhance binding affinity to target proteins, improving efficacy.

Anticancer Activity

Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Study A : A derivative of this compound demonstrated selective cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.

Neuroprotective Effects

Research has indicated neuroprotective effects of indole-based compounds:

  • Study B : In vitro assays showed that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
Indole-3-acetic acidPlant growth regulationSimpler structure, less complex activity
3-MethoxybenzamideModerate anti-inflammatory effectsLacks indole moiety
Pyrrolidine derivativesDiverse pharmacological effectsVaries widely based on substituents

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-32-19-8-6-18(7-9-19)28-15-17(13-23(28)30)24(31)26-11-10-25-22(29)12-16-14-27-21-5-3-2-4-20(16)21/h2-9,14,17,27H,10-13,15H2,1H3,(H,25,29)(H,26,31)

InChI Key

PENKGKFUGSXQES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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